molecular formula C13H10N4O4 B3832697 N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B3832697
M. Wt: 286.24 g/mol
InChI Key: USNMIXOMQNDITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, also known as MNB, is a fluorescent dye that is commonly used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for studying biological processes.

Mechanism of Action

N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine works by binding to specific targets within cells and emitting light when excited by a specific wavelength of light. The exact mechanism of action varies depending on the specific target being studied, but in general, this compound binds to proteins or other molecules and undergoes a conformational change that results in the emission of light.
Biochemical and Physiological Effects
This compound is generally considered to be a safe and non-toxic molecule, although some studies have suggested that it may have cytotoxic effects at high concentrations. This compound has been shown to cross the blood-brain barrier and to accumulate in the brain, making it a useful tool for studying neurological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in lab experiments is its high quantum yield, which allows for sensitive detection of biological processes. This compound is also relatively easy to synthesize and can be modified to target specific molecules or cellular compartments. However, this compound has some limitations, including its relatively short half-life and the potential for toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine. Some possible areas of investigation include the development of new this compound-based probes for specific targets, the use of this compound in drug discovery and development, and the exploration of this compound's potential therapeutic applications. Additionally, new techniques for imaging and detecting this compound fluorescence could lead to new insights into biological processes at the cellular and molecular level.

Scientific Research Applications

N-(3-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound has also been used to label cells for imaging studies and to monitor the uptake and distribution of drugs in cells.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-20-9-4-2-3-8(7-9)14-10-5-6-11(17(18)19)13-12(10)15-21-16-13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNMIXOMQNDITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.